Cas no 1805368-72-2 (3-Bromo-2-(chloromethyl)-4-(difluoromethyl)-5-hydroxypyridine)

3-Bromo-2-(chloromethyl)-4-(difluoromethyl)-5-hydroxypyridine is a halogenated pyridine derivative with a multifunctional structure, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of bromo, chloromethyl, difluoromethyl, and hydroxyl groups provides versatile reactivity for further functionalization, enabling selective modifications in complex molecular frameworks. Its difluoromethyl moiety is particularly useful for enhancing metabolic stability and lipophilicity in bioactive compounds. The compound’s well-defined reactivity profile allows for precise control in cross-coupling and nucleophilic substitution reactions. Suitable for controlled environments, it is typically handled under inert conditions to preserve stability. This intermediate is particularly relevant in the development of fluorinated active ingredients.
3-Bromo-2-(chloromethyl)-4-(difluoromethyl)-5-hydroxypyridine structure
1805368-72-2 structure
Product Name:3-Bromo-2-(chloromethyl)-4-(difluoromethyl)-5-hydroxypyridine
CAS No:1805368-72-2
MF:C7H5BrClF2NO
MW:272.47450709343
CID:4800795
Update Time:2025-10-28

3-Bromo-2-(chloromethyl)-4-(difluoromethyl)-5-hydroxypyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-2-(chloromethyl)-4-(difluoromethyl)-5-hydroxypyridine
    • Inchi: 1S/C7H5BrClF2NO/c8-6-3(1-9)12-2-4(13)5(6)7(10)11/h2,7,13H,1H2
    • InChI Key: GTGXRVMJTRARGN-UHFFFAOYSA-N
    • SMILES: BrC1C(CCl)=NC=C(C=1C(F)F)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 175
  • XLogP3: 2.2
  • Topological Polar Surface Area: 33.1

3-Bromo-2-(chloromethyl)-4-(difluoromethyl)-5-hydroxypyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A024006659-500mg
3-Bromo-2-(chloromethyl)-4-(difluoromethyl)-5-hydroxypyridine
1805368-72-2 97%
500mg
$980.00 2022-04-01
Alichem
A024006659-1g
3-Bromo-2-(chloromethyl)-4-(difluoromethyl)-5-hydroxypyridine
1805368-72-2 97%
1g
$1,646.40 2022-04-01

Additional information on 3-Bromo-2-(chloromethyl)-4-(difluoromethyl)-5-hydroxypyridine

Introduction to 3-Bromo-2-(chloromethyl)-4-(difluoromethyl)-5-hydroxypyridine (CAS No. 1805368-72-2)

3-Bromo-2-(chloromethyl)-4-(difluoromethyl)-5-hydroxypyridine (CAS No. 1805368-72-2) is a novel and highly versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromo substituent, a chloromethyl group, a difluoromethyl moiety, and a hydroxyl group, all attached to a pyridine ring. These functional groups contribute to the compound's diverse chemical reactivity and potential biological activities.

The synthesis of 3-Bromo-2-(chloromethyl)-4-(difluoromethyl)-5-hydroxypyridine has been reported in several recent studies, highlighting its importance as a building block for the development of new pharmaceutical agents. The difluoromethyl group, in particular, has been shown to enhance the metabolic stability and bioavailability of drug candidates, making it an attractive feature for drug design. Additionally, the presence of the bromo and chloromethyl groups provides opportunities for further functionalization and derivatization, enabling the creation of a wide range of structurally diverse compounds.

In terms of its biological activities, 3-Bromo-2-(chloromethyl)-4-(difluoromethyl)-5-hydroxypyridine has been investigated for its potential as an inhibitor of various enzymes and receptors. Recent studies have demonstrated that this compound exhibits potent inhibitory effects on specific kinases, which are key targets in the treatment of cancer and inflammatory diseases. The hydroxyl group on the pyridine ring plays a crucial role in mediating these interactions, contributing to the compound's high affinity and selectivity for its target proteins.

The pharmacological properties of 3-Bromo-2-(chloromethyl)-4-(difluoromethyl)-5-hydroxypyridine have also been explored in preclinical models. In vitro assays have shown that this compound effectively inhibits the proliferation of cancer cells, while in vivo studies have demonstrated its ability to reduce tumor growth in animal models. These findings suggest that 3-Bromo-2-(chloromethyl)-4-(difluoromethyl)-5-hydroxypyridine has significant therapeutic potential and warrants further investigation in clinical trials.

The safety profile of 3-Bromo-2-(chloromethyl)-4-(difluoromethyl)-5-hydroxypyridine is another important aspect that has been evaluated in recent research. Toxicological studies have indicated that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for drug development. However, as with any new chemical entity, comprehensive safety assessments are essential to ensure its safe use in humans.

In conclusion, 3-Bromo-2-(chloromethyl)-4-(difluoromethyl)-5-hydroxypyridine (CAS No. 1805368-72-2) represents a valuable addition to the arsenal of compounds available for medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it an attractive candidate for further development as a potential therapeutic agent. Ongoing research is likely to uncover additional applications and optimize its use in various medical settings.

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